molecular formula C9H20N2 B2632859 1-Isobutyl-1,4-diazepane CAS No. 59039-62-2

1-Isobutyl-1,4-diazepane

Cat. No.: B2632859
CAS No.: 59039-62-2
M. Wt: 156.273
InChI Key: JYVUQGFHFSVKFX-UHFFFAOYSA-N
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Description

1-Isobutyl-1,4-diazepane is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol It is a seven-membered ring structure containing two nitrogen atoms, making it a member of the diazepane family

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutyl-1,4-diazepane can be synthesized through various methods. One common approach involves the biocatalytic transamination of an easily accessible N-(2-oxopropyl) amino acid ester, followed by spontaneous cyclization of the initially formed amine . This method is advantageous due to its mild reaction conditions and high enantioselectivity.

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced synthetic techniques to ensure high purity and yield. The specific details of these methods are often proprietary, but they generally involve the optimization of reaction conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

1-Isobutyl-1,4-diazepane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isobutyl-1,4-diazepane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

1-Isobutyl-1,4-diazepane can be compared with other similar compounds, such as:

    1,4-Diazepane: A simpler analog without the isobutyl group.

    Piperazine: A six-membered ring analog with two nitrogen atoms.

    1,4-Diazepanone: A related compound with a carbonyl group in the ring.

Uniqueness: this compound is unique due to its specific structural features, such as the isobutyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2-methylpropyl)-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9(2)8-11-6-3-4-10-5-7-11/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVUQGFHFSVKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59039-62-2
Record name 1-(2-methylpropyl)-1,4-diazepane
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